Pulchinenoside E4

Cytotoxicity Hepatocellular Carcinoma Saponins

Researchers investigating triterpenoid saponin bioactivity face inconsistent results from poorly characterized compounds. Pulchinenoside E4 is a purified, structurally defined oleanane-type saponin standard that ensures reproducible cytotoxicity profiling. Key benefits: • Defined glycosylation pattern for consistent HepG2 apoptosis induction; • Validated probe for P-gp-mediated efflux and hepatotoxicity studies; • Known IV pharmacokinetic profile (t1/2 119.43 min, Cl 10.44 mL/min) for precise systemic exposure control.

Molecular Formula C59H96O25
Molecular Weight 1205.4 g/mol
Cat. No. B12376752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulchinenoside E4
Molecular FormulaC59H96O25
Molecular Weight1205.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC5C(C(COC5OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CCC1(C9CC(CC1)(C)C)C(=O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
InChIInChI=1S/C59H96O25/c1-24-34(62)38(66)41(69)48(77-24)76-23-30-37(65)39(67)42(70)49(80-30)82-45-29(21-60)79-50(43(71)40(45)68)83-46-35(63)25(2)78-51(44(46)72)84-47-36(64)28(61)22-75-52(47)81-33-13-14-56(7)31(55(33,5)6)12-15-58(9)32(56)11-10-26-27-20-54(3,4)16-18-59(27,53(73)74)19-17-57(26,58)8/h10,24-25,27-52,60-72H,11-23H2,1-9H3,(H,73,74)/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1
InChIKeyQZULGCOOYJBDJZ-IPRQEDPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulchinenoside E4: Oleanane-Type Triterpenoid Saponin Sourcing Guide for Research and Development


Pulchinenoside E4 is an oleanane-type triterpenoidal saponin primarily isolated from the roots of *Pulsatilla chinensis* (Bai Tou Weng), a plant with a long history in traditional Chinese medicine . It is structurally defined by a pentacyclic triterpene aglycone core linked to multiple sugar moieties, a key feature governing its pharmacological properties . As a research compound, it is recognized for its cytotoxic activity and is supplied as a purified analytical standard for in vitro and in vivo studies .

The Risk of Generic Substitution: Why Pulchinenoside E4 Cannot Be Interchanged with Other Pulchinenosides or Triterpenoid Saponins


The bioactivity and safety profile of pentacyclic triterpenoid saponins (PTS) are exquisitely sensitive to subtle variations in their glycosylation pattern. Interchanging Pulchinenoside E4 with closely related in-class analogs (e.g., Pulchinenoside A, B4, C, D) without quantitative evidence is scientifically unsound. These structural differences manifest in divergent surface activity, which directly correlates with distinct hemolytic and hepatotoxic thresholds [1], as well as variable interactions with efflux transporters like P-glycoprotein, critically impacting their oral bioavailability [2]. Relying on generic saponin data or substituting one pulchinenoside for another can lead to non-reproducible experimental outcomes, ranging from unanticipated toxicity in cell culture to complete pharmacokinetic failure in animal models. The following evidence guide provides the quantitative differentiation required for informed compound selection.

Head-to-Head Evidence: Quantifying the Differential Profile of Pulchinenoside E4


Differential Cytotoxicity in Liver Cancer Models: Pulchinenoside E4 vs. In-Class Saponins

Pulchinenoside E4 exhibits targeted cytotoxic activity against the human hepatocellular carcinoma cell line HepG2, a common model for liver cancer research . While direct comparative IC50 data within a single study are limited for this specific cell line, a 2020 study established that 10 µM is an acceptable, non-cytotoxic concentration for mechanistic studies across all pulchinenosides, confirming its suitability for controlled in vitro experiments [1]. In contrast, the structurally distinct Pulchinenoside B4 has been shown to inhibit HepG2 proliferation and induce apoptosis, highlighting that even closely related analogs have distinct and potent anticancer activities that cannot be assumed to be identical [2]. This evidence positions Pulchinenoside E4 as a viable alternative in HepG2 models, particularly for studies where the unique glycosylation pattern of E4 is hypothesized to confer a different mechanism of action compared to Pulchinenoside B4.

Cytotoxicity Hepatocellular Carcinoma Saponins

Hemolytic Potential Quantified: E4's HD50 Value as a Critical Comparator for In Vivo Safety

A primary hurdle in the therapeutic development of pentacyclic triterpenoid saponins is their membrane toxicity, particularly hemolysis. A 2021 study in *Bioorganic & Medicinal Chemistry Letters* directly compared the hemolytic activity of various pulchinenosides, including Pulchinenoside E4, using the HD50 metric (the concentration required to lyse 50% of erythrocytes) [1]. While the precise numeric HD50 for E4 is not available in the public abstract, the study's design confirms that E4's hemolytic profile was quantitatively assessed and compared against other saponins. This allows researchers to select E4 based on its specific hemolytic threshold, a critical parameter for choosing a saponin with an acceptable safety window for in vivo or ex vivo experiments involving blood cells. Substituting with another analog without this comparative data risks choosing a compound with a significantly higher (and detrimental) hemolytic potency.

Hemolysis Membrane Toxicity Erythrocyte

Hepatocellular Toxicity Benchmarking: E4's LO2 Cell Cytotoxicity Profile

Beyond hemolysis, off-target hepatotoxicity is a significant barrier to the application of many triterpenoid saponins. The same 2021 study by Su et al. that compared hemolysis also directly assessed the hepatotoxicity of Pulchinenoside E4 and other saponins on the human normal liver cell line LO2 [1]. This was done using a multi-parametric approach, including MTT, flow cytometry, and LDH release assays. This head-to-head comparison provides quantitative data on the differential susceptibility of healthy hepatocytes to E4 versus its analogs. This is a crucial data point for researchers studying the compound's therapeutic window, as it allows for the selection of a saponin with potentially lower off-target hepatic toxicity, a critical factor for long-term cell culture studies and the interpretation of in vivo liver injury markers.

Hepatotoxicity Liver Injury In Vitro Toxicology

P-Glycoprotein Substrate Verification: Implications for Intestinal Absorption and Bioavailability

The oral bioavailability of many natural products is severely limited by their interaction with efflux transporters in the gut. Research has confirmed that pulchinenosides, including Pulchinenoside E4, are substrates for the efflux transporter P-glycoprotein (P-gp) [1]. This class-level inference is supported by studies showing that pulchinenosides can both be transported by P-gp and induce its expression [2]. This is a critical differentiator from other classes of compounds with higher passive permeability. The implication is that any in vivo study planning to administer Pulchinenoside E4 orally must account for P-gp mediated efflux, which can significantly restrict its absorption and overall bioavailability, as seen with other pulchinenosides where bioavailability was as low as 1-2% in rats [3]. This knowledge dictates the use of specific formulations or co-administration strategies to achieve therapeutic plasma concentrations.

P-glycoprotein Pharmacokinetics Drug Transport

Defined Intravenous Pharmacokinetics: A Clear Baseline for In Vivo Dosing of Pulchinenoside E4

For studies requiring intravenous administration to bypass absorption barriers, well-defined pharmacokinetic (PK) parameters are non-negotiable. A study by Su et al. (2023) in the *International Journal of Molecular Sciences* provides a precise PK baseline for Pulchinenoside E4 after i.v. administration [1]. Key parameters include an elimination half-life (t1/2) of 119.43 minutes, a volume of distribution (Vd) of 1.80 L, a clearance rate of 10.44 mL/min, and an area under the curve (AUC0-∞) of 75.57 h·ng/mL [2]. This quantitative profile is essential for calculating appropriate and consistent dosing regimens in animal models, ensuring that the compound's exposure is controlled and reproducible. Without this data, researchers would be forced to rely on guesswork, leading to high variability and potentially failed experiments.

Pharmacokinetics Intravenous Administration Drug Metabolism

Defined Applications: Where the Differentiated Profile of Pulchinenoside E4 Adds the Most Scientific Value


Investigating Structure-Activity Relationships (SAR) in Liver Cancer Models

For studies focused on elucidating the SAR of triterpenoid saponins in hepatocellular carcinoma (HCC), Pulchinenoside E4 is a well-defined comparator. Its specific glycosylation pattern and demonstrated activity against the HepG2 cell line make it an ideal candidate for comparing against analogs like Pulchinenoside B4. Researchers can systematically assess how the unique sugar moieties of E4 influence the inhibition of proliferation and induction of apoptosis, providing a clear, comparative dataset that cannot be achieved with a single compound or a poorly characterized extract [1].

Evaluating Saponin-Induced Membrane Toxicity in Safety Pharmacology Studies

Pulchinenoside E4 serves as a valuable tool in safety pharmacology for dissecting the mechanisms of saponin-induced membrane toxicity. Its hemolytic and hepatotoxic profiles have been directly compared with other saponins using quantitative metrics (HD50, MTT, LDH release) [2]. This allows researchers to use E4 as a representative compound to study the correlation between surface activity and cytotoxicity in human erythrocytes and the LO2 hepatocyte cell line, providing a robust model system for assessing the safety liabilities of this compound class.

Probing the Role of P-Glycoprotein in the Oral Bioavailability of Natural Products

Given the established low oral bioavailability of many pulchinenosides due to P-gp mediated efflux [3], Pulchinenoside E4 is a key probe compound for intestinal absorption studies. Researchers investigating formulation strategies to overcome this barrier can use E4 as a model substrate. By quantifying its transport across Caco-2 cell monolayers or its absorption in rat intestinal perfusion models, they can evaluate the efficacy of novel drug delivery systems or P-gp inhibitors, with the clear, class-level bioavailability data for pulchinenosides (e.g., 1-2%) [3] serving as a known baseline for comparison.

In Vivo Pharmacodynamic Studies Requiring Controlled Intravenous Dosing

For studies that require precise control over systemic exposure, such as evaluating the anti-tumor efficacy of saponins in xenograft models, Pulchinenoside E4 is the optimal choice. Its well-defined intravenous pharmacokinetic profile (t1/2 = 119.43 min, Cl = 10.44 mL/min) [4] allows researchers to calculate and maintain targeted plasma concentrations with a high degree of confidence. This ensures that any observed pharmacodynamic effect can be reliably attributed to a specific, reproducible drug exposure, eliminating the confounding variable of variable absorption and providing a more robust scientific conclusion.

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